molecular formula C20H12N4O7S3 B2405497 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-nitrobenzoate CAS No. 877643-29-3

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-nitrobenzoate

Cat. No.: B2405497
CAS No.: 877643-29-3
M. Wt: 516.52
InChI Key: GKKQIBVREOUKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-nitrobenzoate is a useful research compound. Its molecular formula is C20H12N4O7S3 and its molecular weight is 516.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O7S3/c25-14-8-11(10-33-20-23-22-19(34-20)21-17(26)16-6-3-7-32-16)30-9-15(14)31-18(27)12-4-1-2-5-13(12)24(28)29/h1-9H,10H2,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKQIBVREOUKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-nitrobenzoate is a complex organic molecule with the molecular formula C20H12N4O7S3C_{20}H_{12}N_{4}O_{7}S_{3} and a molecular weight of 516.52 g/mol. It features a pyran ring, a thiadiazole moiety, and a nitrobenzoate group, which contribute to its diverse biological activities.

Chemical Structure and Properties

The unique structure of this compound includes:

  • Pyran Ring : Known for various biological activities.
  • Thiadiazole Moiety : Often associated with antimicrobial and antitumor properties.
  • Nitrobenzoate Group : Enhances the compound's reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities. Key findings include:

  • Antimicrobial Activity : Compounds containing thiadiazole and pyran structures often show antimicrobial properties, making them candidates for further research in infectious disease treatments.
  • Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various tumor cell lines, indicating potential applications in cancer therapy.
  • Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's.

Research Findings and Case Studies

A review of the literature reveals several studies that highlight the biological activity of this compound and its analogs:

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
6-(5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyranSimilar pyran and thiadiazole structuresAntitumor activity
5-(Thiophenecarboxamide) DerivativesContains thiophene moietyAntimicrobial properties
Benzothiazole DerivativesSimilar heterocyclic frameworkCytotoxicity against tumor cells

These findings suggest that the specific combination of functional groups in This compound enhances its potential biological activities compared to structurally similar compounds.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Binding Affinity Studies : Interaction studies have shown that this compound can bind effectively to certain receptors and enzymes, influencing their activity.
  • Pharmacodynamics and Pharmacokinetics : Understanding these parameters is crucial for assessing the therapeutic potential of the compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-nitrobenzoate?

Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Thiadiazole-thiophene coupling : React 5-(thiophene-2-carboxamido)-1,3,4-thiadiazole-2-thiol with a bromomethyl-pyran intermediate under reflux in ethanol (70–80°C, 7–20 hours) .
  • Esterification : Use 2-nitrobenzoyl chloride in anhydrous dichloromethane with a catalytic base (e.g., triethylamine) to functionalize the pyran-3-ol group.
  • Purification : Recrystallize from ethanol/water (4:1) or DMF to achieve >95% purity. Monitor yields (typically 65–76%) and purity via TLC/HPLC .

Q. Key Data :

StepConditionsYieldCharacterization
Thiadiazole couplingEthanol, reflux, 7–20 h65–76%IR (C=S: 680 cm⁻¹), ¹H-NMR (δ 7.2–8.1 ppm, aromatic)
EsterificationDCM, triethylamine, 0°C→RT70–80%MS (M⁺ at m/z 586)

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at 1680–1720 cm⁻¹, NO₂ at 1520 cm⁻¹, C-S-C at 680 cm⁻¹) .
  • ¹H/¹³C-NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and pyran/thiadiazole carbons (δ 160–170 ppm for C=O) .
  • Mass Spectrometry : Confirm molecular ion (m/z 586) and fragmentation patterns (e.g., loss of NO₂ group at m/z 541) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer : Contradictions (e.g., unexpected NO₂ stretching frequencies) may arise from:

  • Solvent effects : Compare IR data in KBr vs. ATR modes.
  • Tautomerism : Use variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol in pyran rings) .
  • X-ray crystallography : Resolve ambiguities in aromatic stacking or hydrogen bonding .

Example : A 2022 study resolved conflicting NMR signals for a pyrimidine analog using DFT-calculated chemical shifts, aligning experimental and theoretical δ values .

Q. What computational strategies predict the compound’s reactivity and binding affinity?

Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (100 ns) to assess binding stability .

Key Insight : Thiophene-thiadiazole hybrids show enhanced π-π stacking with aromatic residues in enzyme active sites, as predicted for similar compounds .

Q. How should researchers design experiments to analyze bioactivity against therapeutic targets?

Methodological Answer :

  • In vitro assays : Screen for antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) or anticancer activity (MTT assay on HeLa/MCF-7 cells) .
  • Mechanistic studies : Perform ROS detection (DCFH-DA probe) or apoptosis assays (Annexin V/PI) to identify pathways .
  • Dose-response analysis : Use IC₅₀ values (e.g., 12–25 μM for thiazole derivatives) to compare potency .

Q. Data Comparison :

AssayTargetIC₅₀/MICReference
MTTHeLa cells18.5 μM
Broth dilutionS. aureus64 μg/mL

Q. What strategies mitigate instability issues during storage or biological testing?

Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hydrolysis of the ester group.
  • Buffered solutions : Use PBS (pH 7.4) with 0.1% BSA to stabilize during cell-based assays .
  • Degradation analysis : Monitor via HPLC at λ = 254 nm; detect hydrolyzed byproducts (e.g., free 2-nitrobenzoic acid) .

Contradiction Analysis

Q. How should discrepancies in reported synthetic yields (65–76%) be addressed?

Methodological Answer : Variations arise from:

  • Reaction time : Extend reflux duration (20 vs. 7 hours) to improve conversion .
  • Solvent polarity : Higher yields in DMF vs. ethanol due to improved thiolate solubility .
  • Catalyst use : Add KI (1 equiv) to accelerate SN2 displacement in bromomethyl intermediates .

Q. Why do similar compounds exhibit divergent biological activities despite structural similarities?

Methodological Answer : Minor modifications (e.g., NO₂ vs. Cl substituents) alter:

  • Lipophilicity : LogP increases by ~0.5 with NO₂, enhancing membrane permeability .
  • Electron-withdrawing effects : NO₂ reduces electron density on thiadiazole, weakening π-stacking .
  • Metabolic stability : Fluorinated analogs (e.g., 4-fluorophenyl) resist CYP450 degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.